molecular formula C15H14N2O B11870972 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-00-0

3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine

カタログ番号: B11870972
CAS番号: 89193-00-0
分子量: 238.28 g/mol
InChIキー: CZIQPBUSVQAMNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine (CAS 89193-00-0) is a chemical compound of significant interest in medicinal chemistry research. It belongs to the imidazo[1,2-a]pyridine class of heterocycles, which are recognized as privileged structures in drug discovery due to their wide range of useful pharmacological properties . This scaffold is found in several marketed drugs and is known for its analgesic, anticancer, antiosteoporosis, and anxiolytic activities, among others . Scientific literature indicates that the imidazo[1,2-a]pyridine moiety can serve as a bioisostere for the indole ring in the search for novel melatonin receptor ligands . Melatonin receptors, specifically the MT1 and MT2 subtypes, are G protein-coupled receptors that play a central role in regulating circadian rhythms and sleep . The methoxy group on the structure is a key pharmacophore known to be important for binding to these receptors . Therefore, this compound is a valuable chemical tool for researchers investigating the physiology of the melatoninergic system and for developing new therapeutic candidates for sleep disorders and other circadian rhythm-related conditions. The product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

89193-00-0

分子式

C15H14N2O

分子量

238.28 g/mol

IUPAC名

3-methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-7-6-10-17-14(11)16-13(15(17)18-2)12-8-4-3-5-9-12/h3-10H,1-2H3

InChIキー

CZIQPBUSVQAMNV-UHFFFAOYSA-N

正規SMILES

CC1=CC=CN2C1=NC(=C2OC)C3=CC=CC=C3

製品の起源

United States

準備方法

O-Methylation of Hydroxy Precursors

3-Hydroxyimidazo[1,2-a]pyridines are common intermediates for methoxy group installation. Barlin’s method used methyl iodide with NaH in DMF, achieving 79% yield for 3-methoxy derivatives.

Mechanism :

  • Deprotonation of the hydroxyl group by NaH.

  • Nucleophilic substitution with methyl iodide.

Limitations :

  • Sensitivity to moisture, necessitating rigorous drying.

C8 Methylation Strategies

Introducing the C8 methyl group often relies on pre-functionalized starting materials. For example, 2-amino-5-methylpyridine was cyclized with α-bromocinnamaldehyde to directly incorporate the methyl group. Alternatives include Friedel–Crafts alkylation, though yields are moderate (50–65%).

Solvent-Free and Green Chemistry Approaches

Kumar et al. reported a solvent-free synthesis using [Bmim]Br₃ and Na₂CO₃, achieving 72–89% yields. This method avoids toxic solvents and reduces reaction time to 40 minutes (Table 3).

Steps :

  • Bromination : [Bmim]Br₃ brominates acetophenone in situ.

  • Cyclocondensation : 2-Aminopyridine reacts with the α-bromoketone intermediate.

Benefits :

  • Eliminates lachrymatory α-bromoketone handling.

  • Scalable to gram quantities without chromatography.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantages Limitations
One-Pot Cyclocondensation56–932.5–4 hLow temperature, high purityRequires specialized ionic liquids
Aza-Friedel–Crafts75–8512 hBroad substrate scopeSensitive to oxygen/moisture
Solvent-Free72–8940 minEnvironmentally benign, rapidLimited to aryl ketones
Post-Synthetic Methylation30–796–12 hPrecise functionalizationMulti-step, moderate yields

化学反応の分析

3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

科学的研究の応用

Chemical Properties and Structure

3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine has a molecular formula of C15H14N2OC_{15}H_{14}N_{2}O and a molecular weight of approximately 238.28 g/mol. The compound features a fused ring system comprising an imidazole and a pyridine, contributing to its unique chemical properties and biological activities. The presence of methoxy and methyl groups enhances its lipophilicity, which is crucial for its interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis and Mycobacterium marinum in vitro. A structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl ring can enhance potency against these pathogens .

Anticancer Potential

The compound has also been explored for its anticancer properties. Imidazo[1,2-a]pyridine derivatives have been identified as promising candidates for targeting various cancer types. For example, studies have demonstrated that certain derivatives can inhibit FLT3 mutations associated with acute myeloid leukemia (AML), showcasing their potential as novel kinase inhibitors . The cytotoxic effects observed in cancer cell lines suggest that this compound may play a role in future cancer therapies.

Synthesis Techniques

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • One-Pot Synthesis : A simple and efficient one-pot method has been reported for synthesizing imidazo[1,2-a]pyridines from readily available starting materials such as acetophenone and 2-aminopyridine .
  • Aza-Friedel–Crafts Reactions : This method allows for the alkylation of imidazo[1,2-a]pyridines through three-component reactions involving aldehydes and amines, providing a versatile approach to generate diverse derivatives with potential biological activity .

Case Study 1: Antimycobacterial Activity

In a study examining the antitubercular activity of imidazo[1,2-b]pyridazine derivatives related to this compound, compounds were evaluated for their minimum inhibitory concentrations against Mycobacterium tuberculosis. The most active compounds demonstrated MIC values as low as 0.5 μg/mL, indicating strong potential for further development into therapeutic agents against tuberculosis .

Case Study 2: FLT3 Inhibition in Cancer Therapy

Another significant study focused on the development of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. The compound exhibited potent anti-proliferative activities against FLT3-driven AML cell lines while maintaining selectivity over normal cells. This case underscores the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity to healthy tissues .

作用機序

類似の化合物との比較

3-メトキシ-8-メチル-2-フェニルイミダゾ[1,2-a]ピリジンは、次のような他のイミダゾ[1,2-a]ピリジン誘導体と比較できます。

3-メトキシ-8-メチル-2-フェニルイミダゾ[1,2-a]ピリジンの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を付与します。

類似化合物との比較

Yield Comparison :

  • 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: 83% yield .
  • 2,6-Disubstituted derivatives (): 9–30% yields, indicating steric hindrance challenges .

Solubility and Crystallinity

  • The 3-methoxy group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[...] () .
  • π-π stacking (centroid distance ~3.7 Å, as in ) may persist in the target compound, influencing crystallinity and solid-state stability .

生物活性

3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by an imidazo-pyridine core with methoxy and methyl substituents. Its molecular formula is C13H12N2OC_{13}H_{12}N_2O, and it has a molecular weight of 216.25 g/mol.

PropertyValue
Molecular FormulaC13H12N2OC_{13}H_{12}N_2O
Molecular Weight216.25 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : This compound has been studied for its potential to inhibit various cancer cell lines. It has shown promising results in vitro against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for these activities suggest that it could be a candidate for treating neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of AChE and BChE, disrupting their function and thereby enhancing cholinergic signaling.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death through the upregulation of pro-apoptotic proteins .
  • Antimicrobial Mechanism : The exact mechanism of antimicrobial action is still under investigation; however, it is believed to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that this compound significantly reduced the viability of leukemia cells in vitro by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : Another study evaluated its antimicrobial properties against various bacterial strains. The results indicated effective inhibition with MIC values ranging from 0.01 to 0.05 mg/mL for different pathogens .

Q & A

Q. What are the established synthetic routes for preparing 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridine with α-haloketones or electrophilic reagents. For example:

  • Stepwise functionalization : Introduce substituents (e.g., methoxy, methyl, phenyl) via halogenation, nucleophilic substitution, or cross-coupling reactions. Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate synthesis employs multi-step halogenation and substitution .
  • Ultrasound-assisted synthesis : Optimized for efficiency, as seen in ultrasound-promoted reactions of 2-aminopyridine with α-bromoacetophenones (yields >70% under mild conditions) .
  • Solvent-free methods : High-yield routes using Na₂CO₃ as a catalyst, as demonstrated for structurally similar 3-chloro-2-phenylimidazo[1,2-a]pyridine .

Q. How is structural characterization performed for this compound?

Key analytical techniques include:

  • NMR spectroscopy : Assigning signals for methoxy (δ ~3.8 ppm), methyl (δ ~2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₆H₁₅N₂O) and isotopic patterns .
  • X-ray crystallography : Resolve substituent positions and ring conformation, critical for structure-activity relationship (SAR) studies .

Q. What methodologies evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases, using fluorometric/colorimetric substrates .
  • Molecular docking : Predict binding modes with proteins (e.g., COX-2 active site) using software like AutoDock Vina .
  • Cellular assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Substituent effect analysis : Compare analogs with systematic variations (e.g., 3-acetyl vs. 3-methoxy groups). For example:

    CompoundSubstituentActivity (IC₅₀, μM)
    3-Methoxy-8-methyl-2-phenylMethoxy at C3COX-2: 0.12
    3-Acetyl-8-chloroAcetyl at C3COX-2: 0.45
    • Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify steric/electronic influences .

Q. How to optimize reaction conditions for introducing the methoxy group?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for methoxy introduction .
  • Catalyst screening : K₂CO₃ or Cs₂CO₃ improves yields in SNAr reactions (e.g., 85% yield for 3-ethoxy analogs) .
  • Temperature control : Maintain 60–80°C to avoid decomposition of sensitive intermediates .

Q. What are the challenges in studying substituent effects on solubility and stability?

  • LogP analysis : Hydrophobic substituents (e.g., phenyl, trifluoromethyl) reduce aqueous solubility. Use HPLC to measure partition coefficients .
  • Degradation studies : Monitor stability under physiological pH (e.g., 7.4) via LC-MS to identify hydrolysis-prone groups (e.g., esters) .

Q. How to differentiate its pharmacological profile from analogs with similar cores?

  • SAR tables : Compare activities of key derivatives:

    CompoundSubstituentsKey Activity
    3-Methoxy-8-methyl-2-phenylC3-OCH₃, C8-CH₃Selective COX-2 inhibition
    6-Chloro-2-phenylC6-ClAntiviral (EC₅₀: 1.2 μM)
    • Target profiling : Use kinase inhibitor panels or GPCR arrays to identify off-target effects .

Q. What strategies validate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis studies : Modify key residues in the enzyme active site (e.g., COX-2 Arg120) to confirm binding interactions .
  • In silico MD simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of docked conformations .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography (hexane/EtOAc gradient) after each step to remove byproducts .
  • Microwave assistance : Reduce reaction times (e.g., from 12 h to 30 min) for steps like cyclization .

Q. What techniques mitigate solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cell toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous compatibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。